molecular formula C2HClN2OS B3022091 4-Chloro-1,2,5-thiadiazol-3-ol CAS No. 5728-15-4

4-Chloro-1,2,5-thiadiazol-3-ol

Cat. No.: B3022091
CAS No.: 5728-15-4
M. Wt: 136.56 g/mol
InChI Key: BHBZGQBBRQJXCY-UHFFFAOYSA-N
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Description

4-Chloro-1,2,5-thiadiazol-3-ol is a heterocyclic compound containing chlorine, nitrogen, sulfur, and oxygen atoms. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific and industrial applications. The molecular formula of this compound is C2H2ClN3S, and it has a molecular weight of 135.58 g/mol .

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

1,3,4-thiadiazole has been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that 4-Chloro-1,2,5-thiadiazol-3-ol may have a similar mechanism.

Biochemical Pathways

It’s known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that this compound may also interact with DNA and affect its replication.

Pharmacokinetics

The compound’s molecular weight is 13656 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It’s known that thiadiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound may have similar effects.

Action Environment

It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common method involves the base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine, followed by the reaction with a C=S group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiadiazole derivatives .

Scientific Research Applications

4-Chloro-1,2,5-thiadiazol-3-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,2,5-thiadiazol-3-ol is unique due to its specific combination of chlorine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

4-chloro-1,2,5-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBZGQBBRQJXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NSN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435926
Record name 4-chloro-1,2,5-thiadiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88905-76-4, 5728-15-4
Record name 4-chloro-1,2,5-thiadiazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,2,5-thiadiazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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